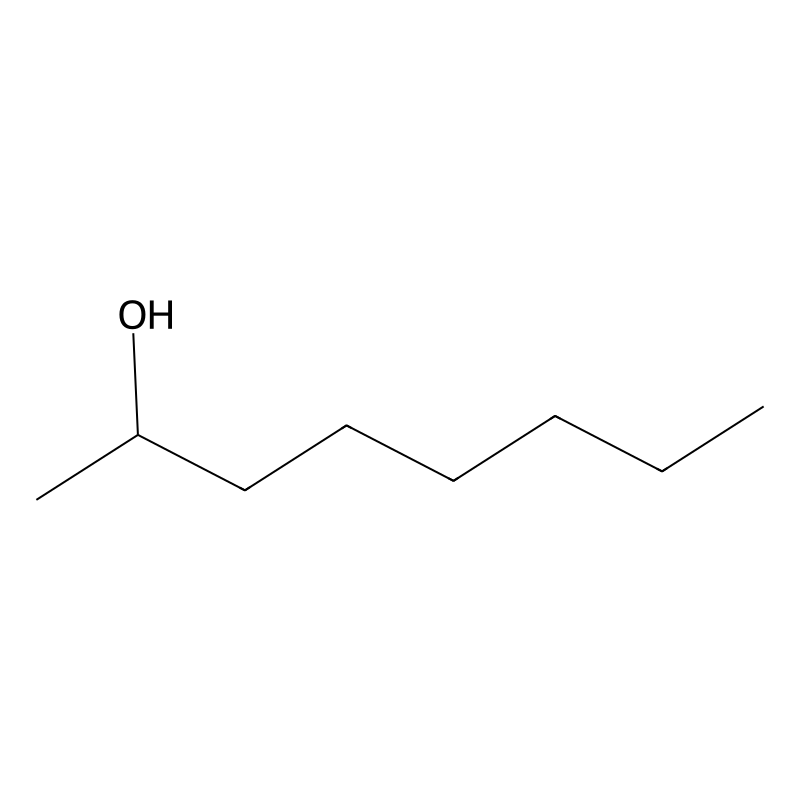2-Octanol
C8H18O
C8H18O

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C8H18O
C8H18O
Molecular Weight
InChI
InChI Key
SMILES
Solubility
In water, 1120 mg/L at 25 C
Soluble in ethanol, ethyl ether, acetic acetone
MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS
SOL IN MOST COMMON ORGANIC SOLVENTS
1.2 mg/mL at 25 °C
Solubility in water, ml/100ml: 0.096 (none)
soluble in most common organic solvents
Canonical SMILES
Studying Membrane Interactions
2-Octanol possesses an amphiphilic nature. This means it has a hydrophobic (water-fearing) tail consisting of an eight-carbon chain (octyl group) and a hydrophilic (water-loving) head formed by a hydroxyl group []. This property allows it to interact with both water and organic solvents, making it ideal for studying biological membranes [].
Researchers can leverage 2-Octanol to probe the structure and function of membranes found in cells and organelles []. By studying how 2-Octanol partitions between water and organic phases within the membrane environment, scientists can gain insights into the membrane's properties, such as permeability and fluidity [].
Chiral Derivatizing Agent
2-Octanol, particularly its enantiomer (R)-(-)-2-Octanol, finds application as a chiral derivatizing agent []. Many molecules exist in mirror-image forms called enantiomers, possessing identical chemical properties but interacting differently with other chiral molecules. Directly differentiating these enantiomers can be challenging [].
(R)-(-)-2-Octanol can be attached to an enantiomeric mixture, forming diastereoisomers. These diastereoisomers have distinct properties, such as differing melting points or retention times in chromatography techniques []. This allows researchers to easily distinguish and analyze the original enantiomers, aiding in the study of chiral drugs and other biological molecules.
Environmental Research
2-Octanol plays a role in environmental research due to its octanol-water partition coefficient (log P) []. Log P is a measure of a molecule's hydrophobicity, indicating its preference for water or organic solvents [].
The log P value of 2-Octanol is often used as a reference point for evaluating the potential environmental impact of various chemicals []. Since many pollutants tend to accumulate in fatty tissues of organisms, which are essentially organic environments, chemicals with log P values similar to 2-Octanol are more likely to bioaccumulate and pose environmental concerns [].
Physical Description
COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR.
colourless, oily liquid
Color/Form
Colorless liquid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
179 °C
BP: 86 °C at 20 mm Hg; specific optical rotation: -9.9 deg at 17 °C/D /L-form/
178.5 °C
Flash Point
Heavy Atom Count
Vapor Density
Relative vapor density (air = 1): 4.5
Density
Relative density (water = 1): 0.82
0.817-0.820 (20°)
Odor
Decomposition
Melting Point
-31.6 °C
Soluble in alcohol, ether, acetone; max absorption (vapor): 196 nm; max absorption (hexane): 175 nm (log e = 2.5); mp: -31.6 °C /dl-Form/
-38.6°C
-38.6 °C
Vapor Pressure
VP: 1 mm Hg at 32.8 °C
2.42X10-1 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 32
Impurities
Associated Chemicals
2-Octanol (d);6169-06-8
2-Octanol (dl);4128-31-8
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Environmental transformation -> Pesticide transformation products (metabolite, successor)
Methods of Manufacturing
By distilling sodium ricinoleate with an excess of sodium hydroxide.
... Obtained by the alkaline hydrolysis of castor oil.
General Manufacturing Information
2-Octanol: ACTIVE








